Ethyl 2-(2-((4-methoxyphenyl)amino)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
This compound is a heterocyclic compound that incorporates a thiophene species . Thiophene derivatives have been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of enaminones with different nucleophiles and electrophiles . Enaminones are extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds . They can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Molecular Structure Analysis
The molecular structure of this compound contains a total of 50 bonds, including 28 non-H bonds, 13 multiple bonds, 8 rotatable bonds, 2 double bonds, and 11 aromatic bonds . It also includes 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 aromatic ester, and 1 secondary amide .Scientific Research Applications
Antimicrobial and Antioxidant Properties
- Raghavendra et al. (2016) synthesized derivatives of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates. These compounds demonstrated significant antimicrobial and antioxidant properties, with certain derivatives showing exceptional antibacterial and antifungal activities, as well as profound antioxidant potential (Raghavendra et al., 2016).
Synthesis and Structural Studies
- Shipilovskikh et al. (2009) developed a synthesis process for ethyl 2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids. These compounds exhibit potential for further biological investigations (Shipilovskikh & Rubtsov, 2009).
- Menati et al. (2020) prepared a new azo-Schiff base using Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. They characterized its structure using various analytical methods, confirming its planar geometric structure and intermolecular hydrogen bond (Menati, Mir, & Notash, 2020).
Pharmaceutical Applications and Anti-inflammatory Activity
- El-kerdawy et al. (1996) investigated the anti-inflammatory activity of certain thienopyrimidine derivatives synthesized from ethyl 2-amino-4,5,6, 7-tetrahydrobenzo[b]thiophene-3-carboxylate, identifying compounds with significant activity (El-kerdawy et al., 1996).
Anticancer Potential
- Shams et al. (2010) synthesized various heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which showed high inhibitory effects on three human cancer cell lines, indicating their potential as antiproliferative agents (Shams, Mohareb, Helal, & Mahmoud, 2010).
Future Directions
Thiophene derivatives, including this compound, have shown promising pharmacological characteristics . The results of antimicrobial activity of the prepared compounds revealed that changing the substituents at position-2 of the thiophene ring significantly affects their biological activity . Therefore, future research could focus on exploring different substituents and their effects on the biological activity of these compounds.
Properties
IUPAC Name |
ethyl 2-[[2-(4-methoxyanilino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-26-20(24)18-15-6-4-5-7-16(15)27-19(18)22-17(23)12-21-13-8-10-14(25-2)11-9-13/h8-11,21H,3-7,12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOHGMXOQVTFCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CNC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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